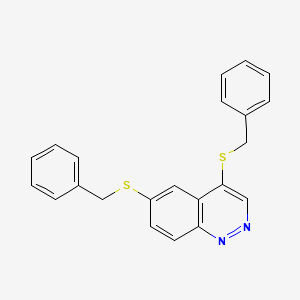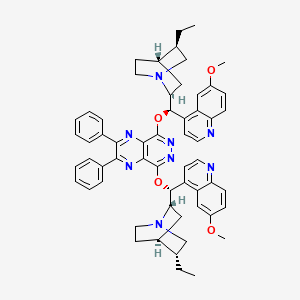
6-Methyl-5-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H10N2. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a methyl group at the 6th position and a phenyl group at the 5th position on the nicotinonitrile ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylnicotinonitrile typically involves the reaction of α-cyanocinnamonitrile with benzyl methyl ketone in the presence of ammonium acetate. The reaction is carried out under reflux conditions in acetic acid for 12 hours. After the reaction, the mixture is cooled and poured into ice-cold water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nicotinonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and related derivatives.
Substitution: Various substituted nicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-phenylnicotinonitrile is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-phenylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. Detailed studies on its mechanism of action are limited, but it is known to influence various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methyl-5-phenylnicotinonitrile: Similar structure with a chlorine atom at the 2nd position.
2-Hydroxy-6-methyl-5-phenylnicotinonitrile: Contains a hydroxyl group at the 2nd position.
Uniqueness
6-Methyl-5-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
10176-93-9 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
6-methyl-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-13(7-11(8-14)9-15-10)12-5-3-2-4-6-12/h2-7,9H,1H3 |
InChI-Schlüssel |
NXLHNUIZWXYTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


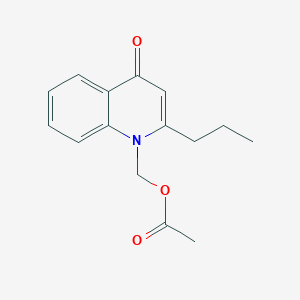
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
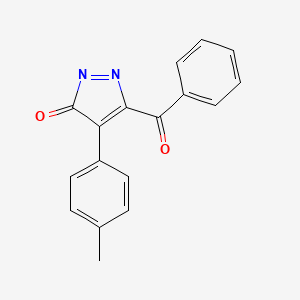
![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)
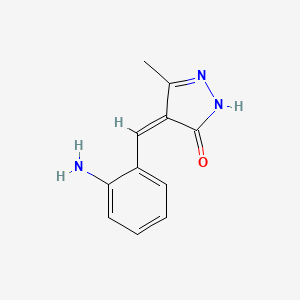
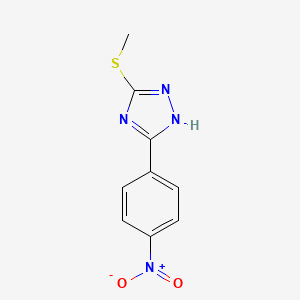
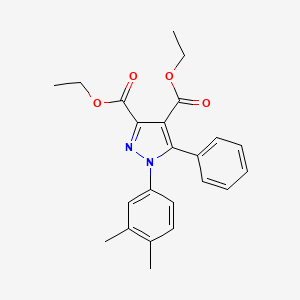

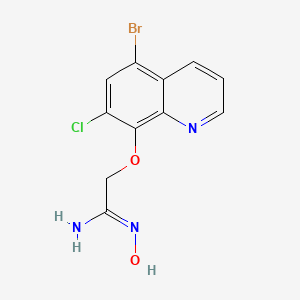
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
